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Compound of Interest

Compound Name: 3-Hydroxyisonicotinamide

Cat. No.: B160976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and dedicated research on 3-Hydroxyisonicotinamide
are limited in publicly available scientific literature. The following application notes and

protocols are constructed based on the established biological activities of its parent molecule,

nicotinamide, and data from structurally related pyridine carboxamide and 3-hydroxypyridine

derivatives. These protocols provide a foundational framework for initiating research and

should be adapted and optimized for 3-Hydroxyisonicotinamide.

Introduction
3-Hydroxyisonicotinamide, also known as 3-hydroxy-4-pyridinecarboxamide, is a derivative

of nicotinamide, a form of vitamin B3. Nicotinamide is a crucial precursor to the coenzyme

nicotinamide adenine dinucleotide (NAD+), a central molecule in cellular metabolism, DNA

repair, and signaling.[1][2] Given the therapeutic relevance of other nicotinamide-related

compounds, 3-Hydroxyisonicotinamide presents an interesting scaffold for investigation in

drug discovery, particularly in oncology and metabolic diseases. Its structural features suggest

potential interactions with NAD+-dependent enzymes such as poly(ADP-ribose) polymerases

(PARPs) and sirtuins (SIRTs).[3][4]
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Potential Mechanisms of Action and Therapeutic
Targets
Based on its structural similarity to nicotinamide, 3-Hydroxyisonicotinamide is hypothesized

to modulate cellular processes through the following mechanisms:

PARP Inhibition: Nicotinamide is a known inhibitor of PARP enzymes, which are critical for

DNA repair.[5][6] By competing with NAD+, PARP inhibitors can induce synthetic lethality in

cancer cells with deficient DNA repair pathways (e.g., BRCA mutations). 3-
Hydroxyisonicotinamide may exhibit similar inhibitory activity.

Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a

wide range of cellular processes, including metabolism, inflammation, and aging.[7][8]

Nicotinamide can act as a feedback inhibitor of sirtuins.[3] The effect of 3-
Hydroxyisonicotinamide on sirtuin activity warrants investigation.

NAD+ Metabolism: As a nicotinamide derivative, 3-Hydroxyisonicotinamide could influence

the cellular NAD+ pool, either as a precursor or by affecting NAD+-consuming enzymes.[1]

[9] Dysregulated NAD+ metabolism is a hallmark of various diseases, including cancer and

metabolic disorders.[10]
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Hypothesized PARP Inhibition by 3-Hydroxyisonicotinamide.
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Hypothesized Sirtuin Modulation by 3-Hydroxyisonicotinamide.

Quantitative Data for 3-Hydroxyisonicotinamide and
Related Compounds
Direct quantitative biological data for 3-Hydroxyisonicotinamide is not readily available in the

current literature. However, studies on structurally similar 3-hydroxypyridine-4-one and

pyridine-3-carboxamide derivatives provide insights into the potential potency of this chemical

class.
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Compound
Class

Derivative Target/Assay IC50/EC50 Reference

3-

Hydroxypyridine-

4-one

6b (4-OH-3-

OCH3

substitution)

Tyrosinase

Inhibition
25.82 µM [11][12]

3-

Hydroxypyridine-

4-one

6a (3,4-di-

hydroxyphenyl

moiety)

Antioxidant

Activity (DPPH)
2.21 µM [11]

3-

Hydroxypyridine-

4-one

6b (4-hydroxy-3-

methoxyphenyl

moiety)

Antioxidant

Activity (DPPH)
17.49 µM [11]

Pyridine-3-

carboxamide
Compound 4a

Fungicidal

Activity (Botrytis

cinerea)

40.54% inhibition [13]

Pyridine-3-

carboxamide
Compound 4b

SDH Enzymatic

Inhibition
3.18 µM [13]

Coumarin-3-

carboxamide

14b (4-fluoro

benzamide

derivative)

Cytotoxicity

(HeLa cells)
0.39 µM [14]

Coumarin-3-

carboxamide

14e (2,5-difluoro

benzamide

derivative)

Cytotoxicity

(HeLa cells)
0.75 µM [14]

Coumarin-3-

carboxamide

14b (4-fluoro

benzamide

derivative)

Cytotoxicity

(HepG2 cells)
2.62 µM [14]

Coumarin-3-

carboxamide

14e (2,5-difluoro

benzamide

derivative)

Cytotoxicity

(HepG2 cells)
4.85 µM [14]
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The following are generalized protocols that can be adapted for the synthesis and biological

evaluation of 3-Hydroxyisonicotinamide.

Synthesis of 3-Hydroxyisonicotinamide
A plausible synthetic route for 3-Hydroxyisonicotinamide can be adapted from methods for

preparing similar 3-hydroxypyridine derivatives. A potential method involves the hydrolysis of a

protected precursor.

General Protocol (Hypothetical):

Starting Material: A suitable starting material would be a commercially available,

appropriately substituted pyridine derivative, such as 3-amino-4-cyanopyridine or a protected

3-hydroxypyridine-4-carboxylic acid.

Hydrolysis: If starting from a nitrile (cyano group), acidic or basic hydrolysis can be employed

to convert the nitrile to a carboxamide.

Deprotection: If a protecting group is used for the hydroxyl function, a deprotection step will

be necessary.

Purification: The final product would be purified using standard techniques such as

recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized 3-Hydroxyisonicotinamide
should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Enzyme Inhibition Assay (e.g., PARP1)
This protocol describes a general method to assess the inhibitory activity of 3-
Hydroxyisonicotinamide against a target enzyme like PARP1.

Materials:

Recombinant human PARP1 enzyme

Histones (as a substrate for PARP1)
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Biotinylated NAD+

Streptavidin-coated plates

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

Substrate for the reporter enzyme (e.g., TMB for HRP)

3-Hydroxyisonicotinamide (dissolved in a suitable solvent like DMSO)

Known PARP inhibitor (e.g., Olaparib) as a positive control

Assay buffer

Procedure:

Coat a streptavidin plate with histones.

Add PARP1 enzyme to the wells.

Add varying concentrations of 3-Hydroxyisonicotinamide or the positive control.

Initiate the reaction by adding biotinylated NAD+.

Incubate to allow for the PARP reaction to occur.

Wash the plate to remove unbound reagents.

Add the anti-PAR antibody-HRP conjugate and incubate.

Wash the plate again.

Add the HRP substrate and measure the absorbance or fluorescence.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value.

Cell-Based Viability/Cytotoxicity Assay
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This protocol outlines a method to evaluate the effect of 3-Hydroxyisonicotinamide on the

viability of cancer cell lines.

Materials:

Human cancer cell lines (e.g., a BRCA-deficient line like CAPAN-1 and a BRCA-proficient

line like MCF-7)

Cell culture medium and supplements

3-Hydroxyisonicotinamide

Positive control cytotoxic agent (e.g., Doxorubicin)

Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement)

96-well cell culture plates

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

Treat the cells with a serial dilution of 3-Hydroxyisonicotinamide. Include untreated and

solvent-treated controls.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent according to the manufacturer's instructions.

Measure the absorbance or fluorescence using a plate reader.

Calculate the percentage of cell viability relative to the solvent control and determine the

IC50 value.

Experimental Workflow Diagram
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General Experimental Workflow for 3-Hydroxyisonicotinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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